molecular formula C32H39N9O2 B2601594 Ibrutinib-MPEA CAS No. 1710768-30-1

Ibrutinib-MPEA

Cat. No.: B2601594
CAS No.: 1710768-30-1
M. Wt: 581.725
InChI Key: RQQVGXHWCJBNPV-DSCGJTOLSA-N
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Description

Ibrutinib-MPEA is a compound that has garnered significant attention in the field of medicinal chemistry due to its potent biological activities. It is primarily known for its role as an inhibitor of Bruton’s tyrosine kinase, a crucial enzyme in the signaling pathways of B-cells. This compound has been extensively studied for its therapeutic potential in treating various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia .

Mechanism of Action

Target of Action

Ibrutinib-MPEA primarily targets Bruton’s tyrosine kinase (BTK), a protein that plays a crucial role in the B-cell receptor signaling pathway . BTK is an essential signaling element in multiple immune cell pathways, making it a promising therapeutic target for various B-cell malignancies .

Mode of Action

This compound interacts with its target, BTK, by acting as an irreversible potent inhibitor . It binds covalently to a cysteine residue within the ATP binding domain of BTK, thereby inhibiting BTK activity . This interaction disrupts cell growth, making this compound effective in patients with B-cell malignancies .

Biochemical Pathways

This compound affects the B-cell receptor signaling pathway by inhibiting BTK. This inhibition disrupts the activation and inflammatory activities of B cells and innate cells such as macrophages, basophils, mast cells, and neutrophils . It also inhibits DNA replication, suppresses TLR signaling-mediated proliferation, and blocks pro-survival pathways in CLL cells by downregulating CCL3 and CCL4 expression .

Pharmacokinetics

Deficiency of CYP3A in mice was associated with an approximately 10-fold increase in the AUC of this compound . This suggests that the pharmacokinetic properties of this compound can be improved by inhibiting this pathway .

Result of Action

The molecular and cellular effects of this compound’s action include dose-dependent improvement of clinical scores and joint pathology in a rat model of collagen-induced arthritis . It also demonstrated reductions in autoantibody-mediated FcγR signaling in vitro and in vivo, with blockade of rat Arthus reaction, kidney protection in mouse Ab-induced nephritis, and reduction in platelet loss in mouse immune thrombocytopenia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of CYP3A inhibitors. For example, administration of cobicistat before this compound in wild-type mice resulted in an approximately 10-fold increase in the AUC of this compound . This suggests that the plasma levels and therapeutic use of this compound can be intentionally modulated by pharmacologic inhibitors of CYP3A .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ibrutinib-MPEA involves several key steps, starting from the preparation of the core structureThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Ibrutinib-MPEA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique biological activities. These derivatives are often studied for their potential therapeutic applications and improved pharmacokinetic properties .

Scientific Research Applications

Ibrutinib-MPEA has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the mechanisms of kinase inhibition and the development of new inhibitors.

    Biology: It is used to study the signaling pathways of B-cells and the role of Bruton’s tyrosine kinase in cell proliferation and survival.

    Medicine: It is extensively studied for its therapeutic potential in treating B-cell malignancies and other related disorders.

    Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Ibrutinib-MPEA is unique due to its high potency and irreversible binding to Bruton’s tyrosine kinase. This results in sustained inhibition of the kinase and prolonged therapeutic effects. Additionally, its ability to inhibit multiple kinases makes it a versatile compound for treating various malignancies .

Properties

IUPAC Name

(E)-4-[4-(2-aminoethyl)piperazin-1-yl]-1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39N9O2/c33-14-17-39-20-18-38(19-21-39)15-5-9-28(42)40-16-4-6-25(22-40)41-32-29(31(34)35-23-36-32)30(37-41)24-10-12-27(13-11-24)43-26-7-2-1-3-8-26/h1-3,5,7-13,23,25H,4,6,14-22,33H2,(H2,34,35,36)/b9-5+/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQVGXHWCJBNPV-DSCGJTOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CCN2CCN(CC2)CCN)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)/C=C/CN2CCN(CC2)CCN)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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